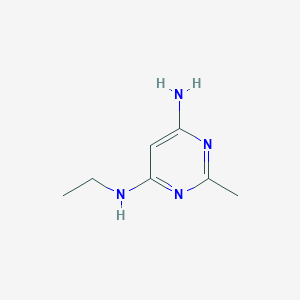

N4-ethyl-2-methylpyrimidine-4,6-diamine

Description

Properties

CAS No. |

101011-95-4 |

|---|---|

Molecular Formula |

C7H12N4 |

Molecular Weight |

152.2 g/mol |

IUPAC Name |

4-N-ethyl-2-methylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C7H12N4/c1-3-9-7-4-6(8)10-5(2)11-7/h4H,3H2,1-2H3,(H3,8,9,10,11) |

InChI Key |

VVOCEXKPZNVWQW-UHFFFAOYSA-N |

SMILES |

CCNC1=NC(=NC(=C1)N)C |

Canonical SMILES |

CCNC1=NC(=NC(=C1)N)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

N4-ethyl-2-methylpyrimidine-4,6-diamine has been identified as a promising building block for the synthesis of pharmaceutical agents. Its unique structure allows for the development of compounds targeting various diseases, including cancer and bacterial infections.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties by inhibiting specific enzymes involved in tumor growth. For example, studies have shown that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antibacterial Properties

The compound has also demonstrated activity against bacterial strains, suggesting its potential use in developing new antibiotics. Its mechanism typically involves disrupting bacterial protein synthesis or inhibiting key metabolic pathways.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Materials : Pyrimidine derivatives and ethyl amines.

- Reactions : The process may involve oxidation, reduction, and substitution reactions under controlled conditions to yield the desired product.

Case Studies

Several case studies highlight the applications of this compound:

Case Study: Anticancer Research

A study demonstrated that derivatives of this compound significantly reduced tumor growth in animal models by targeting CDK pathways. The results showed a marked decrease in tumor size compared to control groups treated with standard chemotherapy agents .

Case Study: Antibiotic Development

Another investigation focused on the antibacterial efficacy of this compound against resistant bacterial strains. The findings revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for new antibiotic formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-4,6-diamine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison of N4-ethyl-2-methylpyrimidine-4,6-diamine with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidine-4,6-diamine Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Hydrophobicity: The ethyl group in this compound provides balanced hydrophobicity compared to bulkier aromatic (e.g., 4-chlorophenyl) or aliphatic (e.g., diallyl) groups. This balance may optimize blood-brain barrier penetration or protein binding .

Biological Activity Correlations: Compounds with aromatic N4 substituents (e.g., 4-chlorophenyl) show enhanced binding affinity in enzyme inhibition assays, as seen in analogs targeting Type II NADH dehydrogenase . The 4-aminophenyl group in N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine may mimic natural ligands, improving selectivity for biological targets like kinases or amyloid aggregates .

Steric and Electronic Influences :

- Diallyl substituents in N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine introduce steric hindrance, which could reduce off-target interactions but limit conformational flexibility .

- Methyl groups at C2 (common across all compounds) likely stabilize the pyrimidine ring, enhancing metabolic resistance compared to unsubstituted analogs .

Contradictions and Limitations

- While this compound shares a core structure with tucatinib (a HER2 kinase inhibitor), the latter’s quinazoline scaffold and bulky substituents result in distinct pharmacokinetic profiles, underscoring the importance of core heterocycle selection .

- Evidence gaps exist regarding the exact biological efficacy of this compound; inferences are drawn from structurally related compounds.

Preparation Methods

General Synthetic Strategy

The synthesis of N4-ethyl-2-methylpyrimidine-4,6-diamine typically involves:

- Construction of the pyrimidine ring with appropriate substituents (e.g., methyl at position 2).

- Introduction of amino groups at the 4 and 6 positions.

- Ethylation specifically at the N4 amino group.

The key intermediate in this process is often 4,6-dichloro-2-methylpyrimidine or 4,6-dihydroxy-2-methylpyrimidine, which can be further transformed to the diamine derivative.

Preparation of 4,6-Dihydroxy-2-methylpyrimidine

A foundational step involves synthesizing 4,6-dihydroxy-2-methylpyrimidine, which can be converted into the diamine derivative. The method is as follows:

-

- Sodium methoxide (NaOCH3)

- Dimethyl malonate

- Acetamidine hydrochloride (ethanimidamide hydrochloride)

- Methanol as solvent

- Temperature control via ice bath and warming to 18–25 °C

-

- Under ice bath conditions, sodium methoxide is added to methanol with stirring.

- Dimethyl malonate and acetamidine hydrochloride are added after complete dissolution.

- The ice bath is removed, and the reaction mixture is warmed to 18–25 °C and maintained for 3–5 hours.

- Methanol is removed by reduced pressure distillation.

- Water is added to dissolve the residue, and the pH is adjusted to 1–2.

- The mixture is stirred and crystallized at 0 °C for 3–5 hours.

- The solid is collected by suction filtration, washed, and dried to yield white solid 4,6-dihydroxy-2-methylpyrimidine.

| Reagent | Molar Ratio (mol/mol) | Volume/Mass Ratio (ml/g) |

|---|---|---|

| Sodium methoxide:Dimethyl malonate | 2.5–4.5 : 1 | - |

| Dimethyl malonate:Acetamidine hydrochloride | 1 : 1–2 | - |

| Methanol:Dimethyl malonate | - | 10–12 : 1 |

Conversion to 4,6-Dichloro-2-methylpyrimidine

The 4,6-dihydroxy intermediate is converted into the dichloro derivative, which is a key precursor for amination:

-

- Triphosgene (safer alternative to phosgene and POCl3)

- N,N-Diethylaniline (base)

- 1,2-Dichloroethane (solvent)

- Reflux conditions for 6–8 hours

-

- Dissolve triphosgene in 1,2-dichloroethane.

- In a separate reactor, mix 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and 1,2-dichloroethane.

- Heat the mixture to reflux.

- Slowly add the triphosgene solution under reflux.

- Continue reflux for 6–8 hours.

- Wash the reaction mixture, dry the organic layer, filter, concentrate, recrystallize, and decolorize to obtain 4,6-dichloro-2-methylpyrimidine.

Amination to this compound

While explicit details on the direct synthesis of this compound are limited in the provided sources, the general approach involves:

- Nucleophilic substitution of the 4,6-dichloro groups by amines.

- Selective ethylation of the amino group at the N4 position, often via reaction with ethylating agents or by using ethyl-substituted amines.

The typical sequence is:

- React 4,6-dichloro-2-methylpyrimidine with ammonia or primary amines to introduce amino groups at positions 4 and 6.

- Selectively alkylate the amino group at position 4 with ethyl groups, possibly using ethyl halides or ethylating reagents under controlled conditions.

Summary Table of Key Preparation Steps

| Step | Target Compound | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | 4,6-Dihydroxy-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, methanol | Ice bath → 18–25 °C, 3–5 h; pH 1–2, 0 °C crystallization | Safer than POCl3/phosgene; industrially viable |

| 2 | 4,6-Dichloro-2-methylpyrimidine | Triphosgene, N,N-diethylaniline, 1,2-dichloroethane | Reflux, 6–8 h | Triphosgene replaces toxic chlorinating agents |

| 3 | This compound | Amines, ethylating agents | Nucleophilic substitution, selective ethylation | Requires controlled amination and alkylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.